Exophillic acid

HIV-1 integrase strand transfer inhibitor antiretroviral discovery

Exophillic acid is a dimeric 2,4-dihydroxy alkyl benzoic acid fungal metabolite first isolated from Exophiala pisciphila. It is formally a monosaccharide derivative bearing a β-D-glucopyranosyloxy substituent at the 2-position of the depside scaffold, with the molecular formula C38H56O12 and a molecular weight of 704.8 g/mol.

Molecular Formula C38H56O12
Molecular Weight 704.8 g/mol
Cat. No. B1232003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExophillic acid
Synonymsexophillic acid
Molecular FormulaC38H56O12
Molecular Weight704.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCC1=C(C(=CC(=C1)O)OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC3=CC(=C(C(=C3)O)C(=O)O)CCCCCCCCC
InChIInChI=1S/C38H56O12/c1-3-5-7-9-11-13-15-17-24-19-26(40)21-29(49-38-35(44)34(43)33(42)30(23-39)50-38)32(24)37(47)48-27-20-25(31(36(45)46)28(41)22-27)18-16-14-12-10-8-6-4-2/h19-22,30,33-35,38-44H,3-18,23H2,1-2H3,(H,45,46)/t30-,33-,34+,35-,38-/m1/s1
InChIKeyGBXMNTLQBMLGFM-IHQQTPIISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Exophillic Acid: Dimeric 2,4-Dihydroxy Alkyl Benzoic Acid Fungal Metabolite with Dual HIV-1 Integrase and HBV/HDV Entry Inhibitory Activity


Exophillic acid is a dimeric 2,4-dihydroxy alkyl benzoic acid fungal metabolite first isolated from Exophiala pisciphila [1]. It is formally a monosaccharide derivative bearing a β-D-glucopyranosyloxy substituent at the 2-position of the depside scaffold, with the molecular formula C38H56O12 and a molecular weight of 704.8 g/mol [2]. The compound has demonstrated two mechanistically distinct antiviral activities: inhibition of HIV-1 integrase strand transfer (IC50 = 68 µM) and selective inhibition of hepatitis B virus (HBV) and hepatitis D virus (HDV) entry via direct interaction with the sodium taurocholate cotransporting polypeptide (NTCP) receptor (IC50 = 1.1 µM against HBV in primary human hepatocytes) [3][4]. Exophillic acid is also a selective inhibitor of Entamoeba histolytica cysteine synthase 1 (EhCS1; IC50 = 24 µM) [4].

Why Exophillic Acid Cannot Be Replaced by Aquastatin A, TPI-1, TPI-2, or Other In-Class Fungal Metabolites


Exophillic acid belongs to a structurally defined family of glycosylated dimeric 2,4-dihydroxy alkyl benzoic acids whose biological activity is exquisitely sensitive to alkyl chain length, glycosylation status, and dimer connectivity [1]. The closest structural relative, aquastatin A, differs in its depside architecture and glycosylation pattern, resulting in a 1.36-fold difference in HIV-1 integrase inhibitory potency [2]. The exophillic acid analogs TPI-1 and TPI-2, which bear shorter C7 alkyl side chains instead of the C9 chains present in exophillic acid, exhibit 1.5- to 2.0-fold reduced anti-HBV entry potency [3]. Furthermore, across different Exophiala strains, the presence or absence of the β-D-glucopyranoside moiety correlates with distinct colony morphologies and chemical profiles, indicating that even subtle biosynthetic variations produce compounds with non-equivalent biological properties [1]. High-strength differential evidence is currently limited to in vitro data; no in vivo pharmacokinetic or efficacy comparisons have been published to date.

Exophillic Acid Quantitative Differentiation Evidence: Head-to-Head, Cross-Study, and Class-Level Comparisons


HIV-1 Integrase Strand Transfer Inhibition: Exophillic Acid vs. Aquastatin A

In a direct comparative assay, exophillic acid and aquastatin A, a structurally related co-isolated fungal metabolite, were tested side-by-side against the HIV-1 integrase strand transfer reaction [1]. Exophillic acid inhibited strand transfer with an IC50 of 68 µM, while aquastatin A was more potent with an IC50 of 50 µM, representing a 1.36-fold difference [1]. This establishes that although both compounds share a dimeric depside core, aquastatin A exhibits superior integrase inhibitory potency, and the two cannot be considered interchangeable for HIV-1 integrase research applications.

HIV-1 integrase strand transfer inhibitor antiretroviral discovery

HBV Entry Inhibition Potency and Therapeutic Window in Primary Human Hepatocytes: Exophillic Acid vs. TPI-1 and TPI-2

Exophillic acid and its two shorter-chain analogs, TPI-1 (C7 alkyl) and TPI-2 (C7 alkyl), were compared for anti-HBV entry activity and cytotoxicity in primary human hepatocytes (PHH) [1]. Exophillic acid (C9 alkyl) achieved an IC50 of 1.1 µM and a CC50 of >30 µM, yielding a selectivity index (SI = CC50/IC50) of >27.3 [1]. TPI-1 and TPI-2 exhibited IC50 values of 1.7 µM and 2.2 µM, respectively, with CC50 values also >30 µM (SI >17.6 and >13.6, respectively) [1]. The longer C9 alkyl chain of exophillic acid thus confers a 1.5- to 2.0-fold improvement in antiviral potency and a correspondingly wider therapeutic window compared to the C7 analogs [1].

HBV entry inhibitor NTCP antiviral selectivity index primary human hepatocytes

Isozyme Selectivity Against Entamoeba histolytica Cysteine Synthase: Exophillic Acid vs. Xanthofulvin

In a screening campaign of microbial secondary metabolites against two recombinant cysteine synthase isozymes of Entamoeba histolytica (EhCS1 and EhCS3), exophillic acid and xanthofulvin were both identified as inhibitors [1]. Exophillic acid exhibited high selectivity: it inhibited EhCS1 with an IC50 of 24 µM but showed no inhibition of EhCS3 at tested concentrations [1][2]. In contrast, xanthofulvin inhibited both EhCS1 and EhCS3 non-selectively [1]. Notably, exophillic acid displayed no amoebicidal activity at concentrations up to 140 µM, indicating that CS1 inhibition alone is insufficient for parasite killing under the conditions tested [2].

cysteine synthase Entamoeba histolytica isozyme selectivity anti-amebic drug target

Pan-Genotypic Anti-HBV Activity and Retention of Efficacy Against NUC-Resistant HBV Variants vs. Nucleos(t)ide Analogs

Exophillic acid was tested against HBV genotypes A, B, C, and D in primary human hepatocytes and demonstrated pan-genotypic antiviral activity, inhibiting infection across all four genotypes tested [1]. Critically, exophillic acid retained full inhibitory activity against HBV isolates resistant to the nucleos(t)ide analogs lamivudine and entecavir [1]. This contrasts with the established clinical limitation of NUCs, where mutations in the viral reverse transcriptase gene confer resistance and loss of therapeutic efficacy [1]. The pan-genotypic, resistance-sparing profile arises because exophillic acid targets the host NTCP receptor rather than the virally encoded polymerase [1].

pan-genotypic antiviral NUC-resistant HBV HBV genotypes A-D entry inhibitor

Dual HBV/HDV Entry Inhibition via NTCP Binding: Exophillic Acid vs. Myrcludex-B and Cyclosporin A

Exophillic acid was demonstrated to directly interact with the NTCP receptor via a biotinylated pull-down assay and inhibited infection by both HBV and HDV, but not hepatitis C virus (HCV), consistent with an NTCP-dependent entry mechanism [1]. This NTCP-targeting profile is shared with the clinically developed peptide entry inhibitor Myrcludex-B (bulevirtide) and the immunosuppressant cyclosporin A [1][2]. However, exophillic acid is a small-molecule natural product (MW 704.8), whereas Myrcludex-B is a 47-amino-acid lipopeptide requiring parenteral administration [2]. Cyclosporin A inhibits HBVpreS binding to NTCP at 8 µM [2], while exophillic acid achieves an IC50 of 1.1 µM in PHH [1], suggesting superior potency under the respective assay conditions, though a direct head-to-head potency comparison under identical conditions has not been published.

NTCP receptor HBV/HDV dual inhibitor entry inhibitor bile acid transporter

Exophillic Acid: Evidence-Backed Research and Industrial Application Scenarios


HBV/HDV Entry Inhibitor Lead Optimization and Medicinal Chemistry Programs

Exophillic acid serves as a validated small-molecule starting point for structure-activity relationship (SAR) campaigns targeting NTCP-mediated viral entry. With an IC50 of 1.1 µM and a selectivity index >27 in primary human hepatocytes, the C9 alkyl-bearing depside scaffold provides a defined pharmacophore for medicinal chemistry optimization [1]. SAR data from the TPI-1/TPI-2 analog series demonstrate that alkyl chain length is a key potency driver, with the C9 chain conferring 1.5–2.0-fold superior activity over C7 analogs, providing a rational vector for further optimization [1].

HIV-1 Integrase Chemical Probe for Strand Transfer Mechanistic Studies

Exophillic acid (IC50 = 68 µM against HIV-1 integrase strand transfer) offers a structurally distinct fungal depside chemotype compared to the diketo acid class of integrase inhibitors [1]. Although less potent than its co-metabolite aquastatin A (IC50 = 50 µM), exophillic acid's unique dimeric architecture provides a differentiated scaffold for studying integrase-DNA interactions and for developing fragment-based or structure-guided inhibitors distinct from clinically established chemotypes [1].

Selective EhCS1 Inhibitor for Target Validation in Anti-Amebic Drug Discovery

Exophillic acid (IC50 = 24 µM against EhCS1, no inhibition of EhCS3) provides a selective chemical tool for dissecting the distinct biological roles of the two cysteine synthase isozymes in Entamoeba histolytica [2][3]. Unlike the dual isozyme inhibitor xanthofulvin, exophillic acid enables CS1-specific target validation and phenotypic profiling studies without confounding CS3-mediated effects, supporting rational anti-amebic target assessment [2].

Chemical Biology Tool for NTCP Receptor Pharmacology and Bile Acid Transport Studies

Exophillic acid directly binds NTCP as demonstrated by pull-down assay and impairs bile acid uptake, the physiological function of NTCP [1]. This property enables its use as a small-molecule NTCP ligand for investigating HBV/HDV receptor biology, bile acid transport inhibition, and the pharmacological consequences of NTCP blockade in hepatic cell models. Its pan-genotypic effect across HBV genotypes A-D and retained activity against NUC-resistant variants make it a valuable reference compound for antiviral resistance profiling studies [1].

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